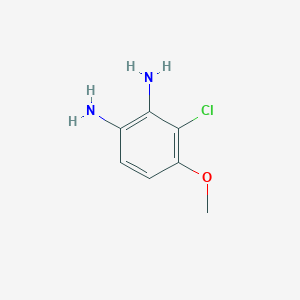

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

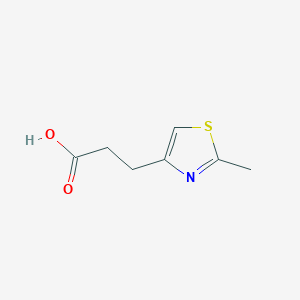

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide, also known as F13714, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Catalytic Hydrogenation for Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the compound , has been highlighted for its role in the green synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) developed a novel Pd/C catalyst used for the hydrogenation of a precursor compound into N-(3-amino-4-methoxyphenyl)acetamide. This process demonstrated high activity, selectivity, and stability, offering a more environmentally friendly alternative to traditional reduction methods with iron powder Zhang Qun-feng, 2008.

Drug Synthesis and Pharmacological Applications

Deepali B Magadum and G. Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Using immobilized lipase as a catalyst, the study optimized the process and examined its kinetics, contributing to the understanding of efficient drug synthesis Deepali B Magadum & G. Yadav, 2018.

Environmental Impact and Degradation

The environmental degradation of related compounds, such as paracetamol (N-(4-hydroxyphenyl)acetamide), has been studied by E. Brillas et al. (2005). They investigated the anodic oxidation of paracetamol using a boron-doped diamond electrode, achieving complete mineralization and identifying the pathways and intermediates involved. This research provides valuable insights into the environmental fate of similar acetamide derivatives E. Brillas et al., 2005.

Analgesic Capsaicinoids

The synthesis and characterization of potent analgesic capsaicinoids, structurally similar to N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide, have been documented. N. Park et al. (1995) described the crystal structure of a capsaicinoid compound, providing insights into its analgesic properties. Such studies contribute to the development of new pain-relief medications N. Park et al., 1995.

Propiedades

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-22-16-9-7-14(8-10-16)13-18(21)19-12-11-17(20)15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFZWTVONCAHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2958030.png)

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2958031.png)

![N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958034.png)

![2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B2958039.png)

![4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2958043.png)

![2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B2958047.png)

![{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2958049.png)